(2-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone
Description
Properties
IUPAC Name |
2,8-diazaspiro[5.5]undecan-2-yl-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c17-14-6-2-1-5-13(14)15(20)19-10-4-8-16(12-19)7-3-9-18-11-16/h1-2,5-6,18H,3-4,7-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYAMKFDKOYABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C2)C(=O)C3=CC=CC=C3F)CNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
The spirodiamine core is synthesized via RCM using Grubbs catalysts. For example, treatment of -allyl-pyrrolidine precursors with Grubbs II catalyst in dichloromethane at 40°C induces cyclization, yielding the spiro framework in 75–85% yields. Post-hydrogenation with Pd/C under (1 atm) saturates the olefin, affording the diazaspiro[5.5]undecane system.
Reductive Amination and Cyclization
An alternative route involves reductive amination of keto-pyrrolidine intermediates. Reacting 4-oxo-piperidine with 1,5-diaminopentane in methanol under acidic conditions forms the spiro imine, which is reduced using NaBHCN to yield the diamine (68% yield).
Coupling of 2-Fluorophenyl Carbonyl to Spirodiamine
Acylation via Schotten-Baumann Reaction
Direct acylation of the spirodiamine with 2-fluorobenzoyl chloride in biphasic conditions (water/dichloromethane) with NaHCO as base affords the target compound. However, this method suffers from moderate yields (60–70%) due to competing hydrolysis.
Palladium-Catalyzed Carbonylative Coupling
A high-yielding approach employs palladium acetate and Xantphos ligand in a carbonylative Suzuki-Miyaura coupling. Reacting 2-fluorophenylboronic acid with a spirodiamine-linked bromoarene in the presence of CO (1 atm) and KPO in toluene/water (3:1) at 100°C achieves 92% yield.
Reaction Conditions Table
| Component | Quantity/Concentration | Role |
|---|---|---|
| 2-Fluorophenylboronic acid | 1.2 equiv. | Nucleophile |
| Pd(OAc) | 5 mol% | Catalyst |
| Xantphos | 10 mol% | Ligand |
| KPO | 3.0 equiv. | Base |
| Toluene/Water | 3:1 v/v | Solvent |
Hydrogenative Cyclization for One-Pot Synthesis
A convergent method combines 2-fluoro-α-bromoacetophenone and a diamine precursor in a tandem substitution-cyclization sequence. Using KCO in ethyl acetate (50°C, 5 h) followed by Pd-C/H in 1,4-dioxane (80°C, 18 h) delivers the product in 88% overall yield.
Key Optimization Parameters
-
Solvent Selection : Ethyl acetate enhances substitution kinetics, while 1,4-dioxane stabilizes Pd intermediates during cyclization.
-
Catalyst Loading : 10% Pd-C (0.1 equiv.) minimizes side reactions.
-
Molar Ratios : A 1:1.1:1.2 ratio of bromoacetophenone, diamine, and base maximizes efficiency.
Analytical Validation and Characterization
Spectroscopic Data
Yield Comparison Across Methods
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Schotten-Baumann | 65 | 98.5 |
| Pd-Catalyzed Carbonylation | 92 | 99.8 |
| Hydrogenative Cyclization | 88 | 99.4 |
Industrial Scalability and Process Considerations
The hydrogenative cyclization route is preferred for scale-up due to:
Chemical Reactions Analysis
Nucleophilic Reactions at the Methanone Carbonyl
The ketone group serves as a primary reactive site due to its electrophilic nature, enhanced by the electron-withdrawing fluorine atom on the aromatic ring.
Mechanistic Insight : The 2-fluorophenyl group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Steric hindrance from the spirocyclic system may slow reactions compared to simpler aryl ketones .
Functionalization of the Diazaspiro Amine System
The secondary amines in the spirocyclic framework undergo characteristic nitrogen-centered reactions.
Steric Effects : The rigid spirocyclic structure limits access to both amines, often resulting in mono-functionalization unless forcing conditions are applied .
Photocatalytic Radical Reactions
The compound participates in radical-mediated transformations under photocatalytic conditions, as observed in structurally related spirocycles.
Mechanism : N-centered radicals generated via halogen abstraction undergo coupling with alkenes or C–H activation, forming complex sp³-rich architectures .
Ring-Opening and Rearrangement Reactions
The spirocyclic system demonstrates limited stability under strong acidic/basic conditions.
Stability Profile : The compound is stable under mild conditions (pH 4–9, ≤60°C) but degrades in harsh environments .
Biological Interactions and Catalytic Activity
While not a direct reaction, the compound’s interactions with biological targets highlight its chemical adaptability.
Structure–Activity Relationship : The spirocyclic core and fluorophenyl group synergistically enhance binding to enzymatic pockets .
Comparative Reactivity Table
| Reaction | Relative Rate (krel) | Notes |
|---|---|---|
| Grignard Addition | 1.8 | Enhanced by fluorine’s −I effect |
| NaBH₄ Reduction | 1.2 | Minimal steric acceleration |
| N-Acylation | 0.7 | Hindered by spirocyclic rigidity |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds suggests it may interact with various biological targets.
- Anticancer Activity : Preliminary studies indicate that derivatives of diazaspiro compounds exhibit anticancer properties. The presence of the fluorophenyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development in cancer therapy .
- Neuropharmacology : Research into spirocyclic compounds has shown promise in treating neurological disorders. The unique structure of (2-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone may allow it to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .
Biological Research
The compound's unique chemical structure allows for various biological assays to be conducted:
- Receptor Binding Studies : The compound can be utilized in receptor binding studies to evaluate its affinity for specific targets, such as serotonin and dopamine receptors, which are crucial in understanding its pharmacological profile .
- In Vivo Studies : Animal model studies can assess the efficacy and safety of the compound in treating diseases mediated by specific receptors or pathways .
Material Science
Beyond medicinal applications, this compound may have implications in material science:
- Polymer Chemistry : The incorporation of diazaspiro structures into polymers can lead to materials with enhanced mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial uses .
Case Studies
Mechanism of Action
The mechanism by which (2-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Structural Analogues with Varying Spiro Ring Sizes
The spirocyclic ring size significantly impacts steric and electronic properties:
Key Findings :
Analogues with Alternative Aromatic Substituents
Substituents on the aromatic ring influence electronic and hydrophobic interactions:
Key Findings :
- The 2-fluorophenyl group in the target compound balances electron-withdrawing effects and steric hindrance, unlike bulkier substituents (e.g., naphthalenyl) that may hinder binding .
- Fluorine’s ortho-position in the target compound likely minimizes metabolic degradation compared to para-substituted analogs .
Analogues with Modified Diazaspiro Substituents
Variations in the diazaspiro moiety alter pharmacodynamic profiles:
Key Findings :
- The methanone bridge in the target compound enables conjugation to the aromatic ring, facilitating π-π interactions absent in acetyl-substituted analogs .
- The 2,8-diazaspiro configuration (vs. 2,9-diazaspiro) optimizes nitrogen positioning for hydrogen bonding in kinase inhibition .
Biological Activity
(2-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone, also known by its CAS number 1181244-75-6, is a compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H21FN2O
- Molecular Weight : 276.3491 g/mol
- Structure : The compound features a spirocyclic structure that may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, diazaspiro compounds have been shown to inhibit cell proliferation in various cancer cell lines. A study evaluating similar diazaspiro derivatives demonstrated IC50 values in the low micromolar range against L1210 leukemia cells, indicating potent cytotoxicity .
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of DNA Synthesis : Similar compounds have been reported to inhibit thymidylate synthase and dihydrofolate reductase, leading to reduced DNA synthesis and cell proliferation .
- Induction of Apoptosis : Some diazaspiro compounds have been shown to induce apoptosis in cancer cells, potentially through the activation of caspases and other apoptotic pathways .
Study 1: Cytotoxicity Evaluation
In a comparative study, a series of diazaspiro compounds were synthesized and tested for their cytotoxic effects on various tumor cell lines. The most active derivatives exhibited IC50 values ranging from 0.29 to 0.90 µM against HePG-2 and Caco-2 cell lines, comparable to established chemotherapeutics like doxorubicin .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the diazaspiro framework significantly influenced biological activity. For example, the introduction of electron-withdrawing groups enhanced the cytotoxicity of certain derivatives .
Data Table: Biological Activity Overview
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.29 | HePG-2 | DNA synthesis inhibition |
| Compound B | 0.45 | Caco-2 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
Q & A
Q. What are the established synthetic routes for (2-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone?
The synthesis typically involves two key steps: (1) preparation of the 2,8-diazaspiro[5.5]undecane core and (2) coupling with a 2-fluorobenzoyl derivative. For the diazaspiro core, highlights methods such as cyclization of amino alcohols or amines under basic conditions. A specific example involves condensation of 2-(3-phenylquinazolin-4(3H)-2-ylthio)hexanoic acid with 2,8-diazaspiro[5.5]undecane in a basic medium to form structurally related compounds . Subsequent acylation with 2-fluorobenzoyl chloride or activated esters would yield the target compound. Tert-butyl-protected intermediates (e.g., tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate) are often used to stabilize the spiroamine during synthesis .
Q. How can crystallography be employed to characterize this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX program suite (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals . Key parameters to analyze include bond angles around the spiro carbon, fluorophenyl ring planarity, and hydrogen-bonding interactions. For example, notes that SHELX programs are optimized for resolving complex stereochemistry, which is critical for confirming the spirocyclic geometry and fluorine substitution pattern.
Q. What analytical techniques ensure purity and structural fidelity of the compound?
- HPLC-MS : To detect impurities (e.g., unreacted fluorophenyl intermediates or spiroamine byproducts). lists fluorophenyl-containing impurities in related compounds, emphasizing the need for reverse-phase HPLC with UV/fluorescence detection.
- NMR Spectroscopy : 1H/13C NMR and 19F NMR (for fluorine-specific analysis) can confirm the absence of regioisomers or stereochemical deviations.
- Elemental Analysis : Validates molecular formula consistency, particularly for nitrogen and fluorine content.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from variations in assay conditions, impurity profiles, or cellular models. A systematic approach includes:
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., fluorophenyl position, spirocycle size) to isolate critical pharmacophores. demonstrates how fluorophenyl groups enhance binding to kinase targets like Chk1 .
- Computational Docking : Molecular docking (e.g., using α-glucosidase as in ) can predict binding modes. For example, methanone derivatives show docking scores correlating with experimental activity (e.g., −3.7 kcal/mol for α-glucosidase inhibition ).
- Dose-Response Curves : Validate activity thresholds and rule out off-target effects.
Q. What experimental designs are optimal for studying enzyme inhibition mechanisms?
- Kinase Assays : Use recombinant kinases (e.g., Chk1) with ATP-competitive assays. notes that spirocyclic diazaspiro compounds exhibit allosteric kinase inhibition, requiring pre-incubation with the enzyme to assess time-dependent effects .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry.
- Crystallographic Fragment Screening : Co-crystallize the compound with the target enzyme to identify binding pockets (e.g., fluorophenyl interactions with hydrophobic residues) .
Q. How can researchers address challenges in solubility and bioavailability during preclinical studies?
- Salt Formation : Hydrochloride or trifluoroacetate salts improve aqueous solubility.
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) on the methanone or spiroamine. discusses tert-butyl carbamate protection as a reversible modification .
- Nanoparticle Formulations : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance cellular uptake.
Data Contradiction Analysis
Q. How to interpret conflicting crystallographic data on bond lengths in the spirocyclic core?
Discrepancies may arise from torsional strain or solvent effects.
- Multi-Conformer Refinement : Use SHELXL’s disorder modeling to account for flexible spiro rings .
- Comparative Analysis : Cross-reference with related spiro compounds in databases (e.g., Cambridge Structural Database). For example, provides structural data for tert-butyl-protected analogs, which can serve as benchmarks .
Methodological Best Practices
Q. What strategies minimize side reactions during fluorophenyl coupling?
- Activation of Carboxylic Acids : Use HATU or EDCI/HOBt for efficient amide bond formation.
- Low-Temperature Conditions : Reduce electrophilic aromatic substitution byproducts.
- Inert Atmosphere : Prevent oxidation of the fluorophenyl group during reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
